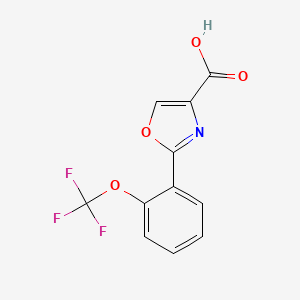
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method provides a rapid and efficient route to the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)oxazole-4-carboxylic acid
- 2-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H6F3NO4 |
|---|---|
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-8-4-2-1-3-6(8)9-15-7(5-18-9)10(16)17/h1-5H,(H,16,17) |
Clave InChI |
KJYPNEHWRDECLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


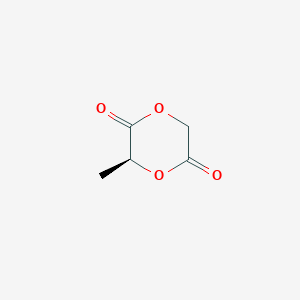





![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)

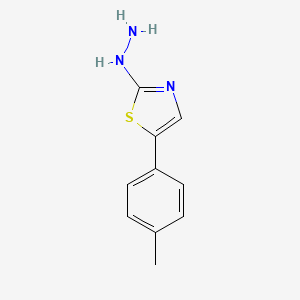
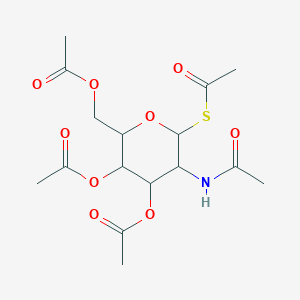
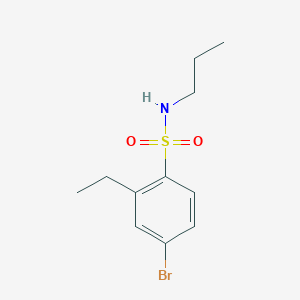
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)
![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)
